4-Hydroxy-3-iodobenzaldehyde

Overview

Description

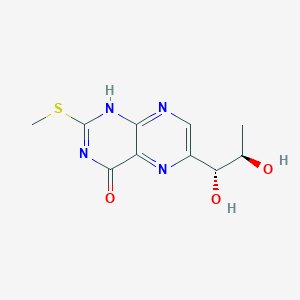

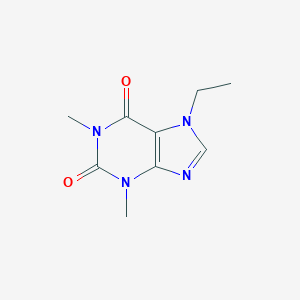

4-Hydroxy-3-iodobenzaldehyde (4-HIBA) is an organic compound with a molecular formula of C7H5IO2. It is an aldehyde, a type of compound that contains a carbon-oxygen double bond (C=O) and is characterized by the presence of a hydrogen atom attached to the carbon atom of the double bond. 4-HIBA is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has been used in the synthesis of the antifungal drug itraconazole, the anticonvulsant drug phenytoin, and the insecticide fipronil. 4-HIBA has also been used in the synthesis of a variety of other compounds, including dyes, fragrances, and antioxidants.

Scientific Research Applications

Organic Synthesis

4-Hydroxy-3-iodobenzaldehyde: is a valuable building block in organic synthesis. It can be used to synthesize various organic compounds due to the presence of both aldehyde and iodine functionalities. For instance, it serves as a precursor for the synthesis of vinyl iodides , which are crucial intermediates in the preparation of heterocyclic compounds . These heterocycles are often found in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, 4-Hydroxy-3-iodobenzaldehyde is utilized to create iodinated derivatives of therapeutic molecules. An example includes the modification of doxorubicin , a chemotherapy medication, to enhance its efficacy and reduce side effects. The iodine atom can be used for radio-labeling, allowing for imaging and targeted therapy applications .

Material Science

This compound is also instrumental in material science, particularly in the development of organic semiconductors . Its ability to donate electrons makes it a suitable component for organic photovoltaic cells . Additionally, it can be used to create light-emitting diodes (LEDs) and field-effect transistors (FETs), contributing to the advancement of electronic materials .

Photodynamic Therapy

4-Hydroxy-3-iodobenzaldehyde: plays a role in photodynamic therapy (PDT) for cancer treatment. It’s involved in the synthesis of photosensitizers —compounds that produce reactive oxygen species when exposed to light. These reactive species can induce cell death in cancerous tissues, providing a non-invasive treatment option .

Auger Electron Therapy

The iodine moiety of 4-Hydroxy-3-iodobenzaldehyde can be used in Auger electron therapy . This therapy involves the use of compounds that emit low-energy electrons to cause localized damage to DNA, effectively killing cancer cells. The compound’s iodine can be radio-labeled with I-125 , a radionuclide, to target and destroy tumor cells .

Analytical Chemistry

In analytical chemistry, 4-Hydroxy-3-iodobenzaldehyde is used as a reagent for the detection and quantification of various chemical species. Its reactivity with different functional groups allows for the development of colorimetric assays and other analytical techniques to measure the presence of specific analytes in complex mixtures .

properties

IUPAC Name |

4-hydroxy-3-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQVIRRXVOTGGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359529 | |

| Record name | 4-hydroxy-3-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3-iodobenzaldehyde | |

CAS RN |

60032-63-5 | |

| Record name | 4-hydroxy-3-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

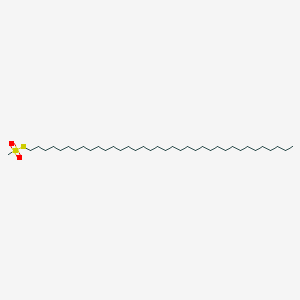

![(5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one](/img/structure/B15557.png)

![N-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]formamide](/img/structure/B15561.png)